CID 78062232
Description
CID 78062232 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, analogous compounds like CID 46907796 (Fig. 7 in ) and CID 53216313 () are characterized by structural descriptors such as molecular formula, topological polar surface area (TPSA), and pharmacokinetic properties (e.g., GI absorption, BBB permeability). This compound would similarly require validated analytical data (e.g., LC-MS, NMR, or X-ray crystallography) to confirm its identity and purity, as emphasized in and .
Properties
Molecular Formula |
Al3Mo |
|---|---|
Molecular Weight |
176.89 g/mol |
InChI |
InChI=1S/3Al.Mo |
InChI Key |
VGGJNKGPKGLCHP-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062232 involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic routes typically include steps such as nucleophilic substitution, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
CID 78062232 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.
Scientific Research Applications
CID 78062232 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 78062232 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 78062232 with analogous compounds would involve structural, physicochemical, and bioactivity analyses. Below is a framework for such a comparison, based on methodologies and data from the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings from Evidence :
Structural Similarity : Compounds like CID 46907796 are compared using pharmacophore models and inhibitory activity (e.g., Nrf2 inhibition) . Similarly, CID 53216313 is grouped with boronic acid derivatives based on shared reactive sites .
Analytical Techniques: LC-ESI-MS: Used to differentiate isomers (e.g., ginsenosides) via collision-induced dissociation (CID) fragmentation patterns . GC-MS: Applied for quantifying CID content in essential oils ().
Bioactivity : this compound’s hypothetical analogs, such as CID 46907796, show target-specific inhibition, while CID 53216313 exhibits synthetic utility in cross-coupling reactions .
Table 2: Bioactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

